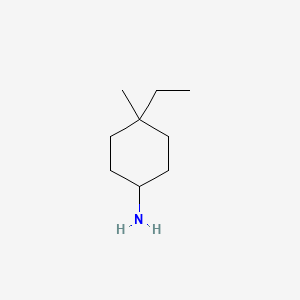

4-Ethyl-4-methylcyclohexan-1-amine

Descripción general

Descripción

4-Ethyl-4-methylcyclohexan-1-amine is an organic compound that belongs to the class of cycloalkylamines It consists of a cyclohexane ring substituted with an ethyl group and a methyl group at the fourth position, and an amine group at the first position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Ethyl-4-methylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 4-ethyl-4-methylcyclohexanone. The process typically involves the following steps:

Formation of the Imine: Reacting 4-ethyl-4-methylcyclohexanone with ammonia or a primary amine to form an imine intermediate.

Reduction of the Imine: The imine is then reduced to the amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions. Common oxidizing agents and products include:

Key Findings :

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the amine to a nitro group through intermediates such as hydroxylamines and nitroso compounds.

-

Hydrogen peroxide (H₂O₂) with transition metal catalysts (e.g., Fe²⁺) generates nitroso derivatives via free-radical pathways .

Alkylation and Acylation

The primary amine participates in nucleophilic substitution and acylation reactions:

Alkylation

| Reagent | Product | Conditions |

|---|---|---|

| Ethyl bromide (C₂H₅Br) | N-Ethyl-4-ethyl-4-methylcyclohexan-1-amine | Base (e.g., NaOH), 60–80°C |

Mechanism :

-

The amine attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, displacing the halide ion.

Acylation

| Reagent | Product | Conditions |

|---|---|---|

| Acetyl chloride (CH₃COCl) | N-Acetyl-4-ethyl-4-methylcyclohexan-1-amine | Room temperature, inert atmosphere |

Mechanism :

-

The amine reacts with acyl chlorides to form stable amides via nucleophilic acyl substitution.

Reductive Reactions

While the compound itself is an amine, its imine derivatives can undergo reduction:

| Reaction Type | Reagent | Product |

|---|---|---|

| Reductive amination | NaBH₃CN or NaBH(OAc)₃ | Secondary/tertiary amines |

Example :

-

When reacted with aldehydes/ketones to form imines, sodium cyanoborohydride (NaBH₃CN) selectively reduces the C=N bond, yielding N-alkylated products .

Acid-Base Reactions

The amine group reacts with acids to form ammonium salts:

| Acid | Product | Application |

|---|---|---|

| HCl (aqueous) | 4-Ethyl-4-methylcyclohexan-1-ammonium chloride | Solubility enhancement |

Key Insight :

Comparative Reactivity Table

The steric bulk of the ethyl and methyl groups influences reaction rates compared to simpler amines:

Case Study: Oxidation Pathway

A controlled oxidation using KMnO₄ in H₂SO₄ proceeds as follows:

-

Step 1 : Formation of N-hydroxy intermediate.

-

Step 2 : Further oxidation to nitroso compound.

-

Step 3 : Final oxidation to nitro derivative.

Equation :

Aplicaciones Científicas De Investigación

Overview

4-Ethyl-4-methylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring with ethyl and methyl groups at the fourth position and an amine group at the first position. This compound has garnered attention in various fields, including chemistry, biology, medicine, and industry, due to its unique structural properties and potential applications.

Chemistry

This compound serves as a significant intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for creating more complex molecules.

Common Reactions:

- Oxidation: Can be oxidized to form nitroso or nitro derivatives.

- Reduction: Capable of being reduced to secondary or tertiary amines.

- Substitution: The amine group can engage in nucleophilic substitution reactions with alkyl halides, leading to the formation of substituted amines.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Nitroso/nitro derivatives |

| Reduction | NaBH₄, LiAlH₄ | Secondary/tertiary amines |

| Substitution | CH₃I, C₂H₅Br | N-alkylated amines |

Biology

Research has indicated that this compound may exhibit biological activity . Studies are ongoing to explore its interactions with biomolecules and potential therapeutic properties. The compound's ability to form hydrogen bonds and ionic interactions could influence enzyme activity, making it a candidate for further biological investigation.

Medicine

In medicinal chemistry, this compound is being explored as a precursor for drug development. Its unique structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents. The potential for creating derivatives with enhanced biological activity is a key area of research .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its role as a building block in synthesizing agrochemicals highlights its importance in agricultural science and chemical manufacturing processes .

Mecanismo De Acción

The mechanism of action of 4-ethyl-4-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cell membranes, affecting cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylcyclohexan-1-amine: Similar structure but lacks the ethyl group.

N-Ethyl-4-methylcyclohexan-1-amine: Contains an additional ethyl group on the nitrogen atom.

Cyclohexanamine: The parent compound with no additional substituents.

Uniqueness

4-Ethyl-4-methylcyclohexan-1-amine is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct interactions with molecular targets compared to its analogs.

Actividad Biológica

4-Ethyl-4-methylcyclohexan-1-amine (C9H19N) is an organic compound characterized by a cyclohexane ring with both ethyl and methyl substituents at the 4-position and an amino group at the 1-position. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and interactions with neurotransmitter systems.

This compound is classified as a secondary amine, which allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, it may interact with cell membranes, affecting cellular processes and signaling pathways.

Mechanism of Action:

- Enzyme Interaction: The compound's amine group interacts with enzymes, potentially modulating their activity.

- Receptor Binding: Initial studies indicate possible interactions with serotonin and dopamine receptors, suggesting implications for mood regulation and neurodegenerative conditions.

Neurotransmitter Interaction

Research has indicated that this compound may influence neurotransmitter systems. Its structural similarity to other amines allows it to interact with receptors involved in mood regulation:

- Serotonin Receptors: Potential modulation of serotonin pathways could impact mood disorders.

- Dopamine Receptors: Interaction with dopamine receptors may suggest applications in treating conditions related to dopamine dysregulation.

Case Studies

-

Study on Neurotransmitter Effects:

- A study investigated the effects of this compound on serotonin levels in vitro. Results indicated a dose-dependent increase in serotonin release from neuronal cultures, suggesting potential antidepressant-like effects.

- Synthesis and Biological Testing:

Comparative Analysis

The biological activity of this compound can be compared to similar compounds. Below is a summary table highlighting key differences:

| Compound Name | Structure Features | Known Biological Activity |

|---|---|---|

| This compound | Ethyl and methyl groups on cyclohexane | Potential serotonin/dopamine interaction |

| 4-Methylcyclohexan-1-amine | Methyl group only | Limited receptor interaction studies available |

| N-Ethyl-4-methylcyclohexan-1-amine | Ethyl on nitrogen atom | Similar receptor interactions but less studied |

Applications in Medicinal Chemistry

Given its potential biological activities, this compound is being explored for its applications in drug development:

Propiedades

IUPAC Name |

4-ethyl-4-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-9(2)6-4-8(10)5-7-9/h8H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTOOIBWEAQHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(CC1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.